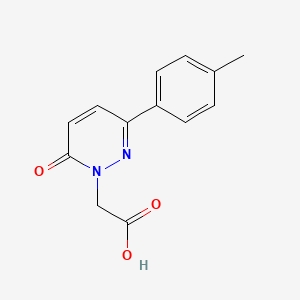

2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-9-2-4-10(5-3-9)11-6-7-12(16)15(14-11)8-13(17)18/h2-7H,8H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQCCMISIYBLRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392343 | |

| Record name | 1(6H)-Pyridazineacetic acid, 3-(4-methylphenyl)-6-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58112-53-1 | |

| Record name | 1(6H)-Pyridazineacetic acid, 3-(4-methylphenyl)-6-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 6 Oxo 3 P Tolyl Pyridazin 1 6h Yl Acetic Acid and Its Precursors

Classical and Contemporary Synthetic Routes to 2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetic acid

The synthesis of this compound is primarily achieved through a sequence involving the formation of the pyridazinone ring followed by the introduction of the acetic acid side chain.

Cyclization Reactions for Pyridazinone Ring Formation

The formation of the 6-oxo-3-(p-tolyl)pyridazin-1(6H) core is a critical step, commonly achieved through the condensation of a γ-keto acid with hydrazine (B178648) hydrate (B1144303).

A prevalent method involves the reaction of 4-oxo-4-(p-tolyl)butanoic acid with hydrazine hydrate. This reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable six-membered pyridazinone ring. The reaction is typically carried out in a suitable solvent like ethanol (B145695) or acetic acid under reflux conditions. niscpr.res.in

Alternative routes to the pyridazinone ring include:

Diels-Alder Reactions: Inverse electron demand Diels-Alder reactions between electron-poor systems like 1,2,4,5-tetrazines and electron-rich dienophiles can form the pyridazine (B1198779) core, which can then be further modified. organic-chemistry.org

From Dicarbonyl Compounds: The reaction of 1,2-diacylcyclopentadienes (fulvenes) with hydrazine hydrate has been used to synthesize 5,6-fused ring pyridazines, including tolyl-substituted variants. liberty.edu

Copper-Catalyzed Cyclizations: Copper(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones provide an efficient route to 1,6-dihydropyridazines, which can be readily oxidized to the corresponding pyridazines. organic-chemistry.org

Functionalization Strategies at the Pyridazin-1(6H)-yl Nitrogen and Carbonyl Groups

Once the 3-(p-tolyl)pyridazin-1(6H)-one core is synthesized, the next step is functionalization at the N1 position. The most direct method is N-alkylation. The pyridazinone nitrogen is nucleophilic and can react with alkyl halides.

To introduce the acetic acid moiety, the pyridazinone is typically reacted with an ethyl or methyl ester of a haloacetic acid, such as ethyl bromoacetate, in the presence of a base. vulcanchem.com The base, often sodium ethoxide or potassium carbonate, deprotonates the N1 nitrogen, increasing its nucleophilicity and facilitating the substitution reaction. This results in the formation of the corresponding ester, ethyl 2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetate.

Introduction and Modification of the p-Tolyl Substituent

The p-tolyl group is generally introduced before the cyclization reaction to form the pyridazinone ring. This is accomplished by using a starting material that already contains the p-tolyl moiety. A common precursor is 4-(p-tolyl)-4-oxobutanoic acid, which can be synthesized via a Friedel-Crafts acylation of toluene (B28343) with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

This approach ensures the correct regiochemistry of the final product, with the p-tolyl group positioned at the 3-position of the pyridazinone ring. Synthesizing tolyl-substituted pyridazines from 1,2-diacylcyclopentadienes (fulvenes) and hydrazine hydrate has also been reported with yields around 51%. liberty.edu

Formation of the Acetic Acid Side Chain

The final step in the synthesis is the conversion of the ester group, introduced during N-alkylation, into the carboxylic acid. This is typically achieved through hydrolysis. The ethyl or methyl 2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetate intermediate is subjected to either acidic or basic hydrolysis.

Basic hydrolysis, using an aqueous solution of a base like sodium hydroxide (B78521) or potassium hydroxide followed by acidification, is a common and effective method to cleave the ester and yield the desired this compound. vulcanchem.com

Table 1: Summary of Key Synthetic Reactions

| Step | Reaction Type | Reactants | Key Reagents | Product |

|---|---|---|---|---|

| Precursor Synthesis | Friedel-Crafts Acylation | Toluene, Succinic Anhydride | AlCl₃ | 4-oxo-4-(p-tolyl)butanoic acid |

| Ring Formation | Condensation/Cyclization | 4-oxo-4-(p-tolyl)butanoic acid, Hydrazine Hydrate | Ethanol or Acetic Acid (solvent) | 3-(p-tolyl)pyridazin-1(6H)-one |

| N-Alkylation | Nucleophilic Substitution | 3-(p-tolyl)pyridazin-1(6H)-one, Ethyl Bromoacetate | K₂CO₃ or NaOEt (base) | Ethyl 2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetate |

| Side Chain Formation | Hydrolysis | Ethyl 2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetate | NaOH or HCl (aq) | This compound |

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of pyridazinone derivatives has been adapted to incorporate green chemistry principles to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has been effectively used to accelerate the synthesis of pyridazinone derivatives. ekb.egresearchgate.net This technique often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. For instance, the cyclization of dicarbonyl compounds with hydrazine can be completed in minutes under microwave conditions, as opposed to several hours under conventional reflux. researchgate.net

Solvent-Free and Grinding Techniques: One-pot reactions and solvent-free conditions, such as grinding reactants together, represent another green approach. ekb.egresearchgate.net These methods minimize the use of volatile organic solvents, which are often toxic and difficult to recycle. The synthesis of various pyridazinone derivatives has been achieved by grinding the reactants, sometimes in the presence of a solid catalyst, leading to high yields and simplified product isolation. researchgate.net

One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce waste. ekb.eg The synthesis of functionalized pyridazinones has been accomplished using one-pot procedures, which streamlines the process and minimizes the environmental impact. researchgate.net

Table 2: Comparison of Conventional vs. Green Synthetic Methods for Pyridazinone Formation

| Parameter | Conventional Heating | Microwave Irradiation researchgate.net | Grinding Method researchgate.net |

|---|---|---|---|

| Reaction Time | Hours | Minutes | Minutes to Hours |

| Energy Consumption | High | Low | Very Low |

| Solvent Use | Often requires high-boiling point solvents | Can often be done with less solvent or in solvent-free conditions | Minimal to no solvent required |

| Yield | Variable | Generally high to excellent | Good to high |

| Environmental Impact | Higher (solvent waste, energy use) | Lower | Significantly Lower |

Catalytic Methods in Pyridazinone Synthesis

Catalysis plays a crucial role in the efficient synthesis of pyridazinone precursors, offering high yields and selectivity. Both Lewis acid and transition metal catalysis are employed.

Lewis Acid Catalysis: The Friedel-Crafts acylation reaction, a classic method for forming the γ-ketoacid precursor, relies on a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). iglobaljournal.comnih.gov This reaction creates a carbon-carbon bond between the aromatic ring (toluene) and the acylating agent (succinic anhydride).

Transition Metal Catalysis: Modern cross-coupling reactions provide alternative routes to the 6-arylpyridazinone core. The Suzuki coupling reaction, catalyzed by palladium complexes, is a powerful tool for this purpose. In this approach, a halogenated pyridazinone, such as 6-chloropyridazin-3(2H)-one, is coupled with an arylboronic acid, like p-tolylboronic acid, to form the C-C bond and introduce the p-tolyl group. nih.gov This method is particularly valuable in solid-phase synthesis strategies. nih.gov Other transition metals, such as ruthenium, have also been used to catalyze the formation of pyridazine rings from alkyne diols. liberty.edu

| Reaction Step | Catalyst | Reactants | General Conditions | Reference |

|---|---|---|---|---|

| γ-Ketoacid Formation | AlCl₃ (Lewis Acid) | Toluene, Succinic Anhydride | Inert solvent (e.g., nitrobenzene, CS₂) | iglobaljournal.combiomedpharmajournal.orgnih.gov |

| Aryl-Pyridazinone Coupling | Palladium(0) complexes (e.g., Pd(PPh₃)₄) | 6-chloropyridazin-3(2H)-one, p-tolylboronic acid | Base (e.g., Na₂CO₃), solvent (e.g., DME, Toluene) | nih.gov |

| Pyridazine Ring Formation | Ruthenium complexes | Alkyne diols, Hydrazine | Base (e.g., K-tert-butoxide) | liberty.edu |

Solvent-Free and Aqueous Media Reaction Development

In line with the principles of green chemistry, efforts have been made to develop synthetic protocols for pyridazinones that minimize or eliminate the use of volatile organic solvents. These methods include solvent-free reactions and syntheses conducted in aqueous media.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique. Reactions can be performed under solvent-free conditions by adsorbing the reactants onto a solid support, such as silica (B1680970) gel, and irradiating the mixture with microwaves. scholarsresearchlibrary.com This often leads to significantly reduced reaction times and improved yields compared to conventional heating. ekb.eg Mechanical grinding of solid reactants is another solvent-free approach that has been successfully applied to the synthesis of pyridazinone derivatives. ekb.eg

The key cyclization step, reacting a γ-ketoacid with hydrazine hydrate, can often be performed in water or a mixture of ethanol and water, reducing the reliance on purely organic solvents. biomedpharmajournal.orgekb.eg

| Method | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation | Solvent-free (on solid support) or in high-boiling point solvents (e.g., DMF) | Reduced reaction time, higher yields, enhanced reaction rates | scholarsresearchlibrary.comekb.eg |

| Grinding | Neat reaction of solid reactants at room temperature | Simplicity, no solvent required, mild conditions | ekb.eg |

| Aqueous Media Synthesis | Cyclization with hydrazine hydrate in water or aqueous ethanol | Reduced environmental impact, improved safety | biomedpharmajournal.orgekb.eg |

Purification and Isolation Techniques for Research-Grade this compound

Obtaining research-grade this compound requires meticulous purification to remove unreacted starting materials, by-products, and residual solvents. A combination of techniques is typically employed.

Recrystallization: This is the most common method for purifying the final solid product and its crystalline intermediates. The choice of solvent is critical and is determined by the solubility profile of the compound. Ethanol is frequently used for pyridazinone derivatives. biomedpharmajournal.orgmdpi.com Other solvents and solvent systems, such as dioxane, benzene, or mixtures like ethyl acetate-petroleum ether, have also been reported for analogous compounds. nih.govnih.gov

Chromatography: Column chromatography is an indispensable tool for separating components of a reaction mixture with similar polarities. Silica gel is the standard stationary phase, and the mobile phase is a solvent system tailored to achieve optimal separation, such as ethyl acetate/hexane mixtures. mdpi.com This technique is particularly useful for purifying non-crystalline intermediates or for removing closely related impurities from the final product.

Acid-Base Extraction/Precipitation: Given the presence of a carboxylic acid group, the final product can be purified by acid-base manipulation. The crude product can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate) to form its water-soluble carboxylate salt. Insoluble organic impurities can then be removed by extraction with an organic solvent. Subsequent acidification of the aqueous layer with a mineral acid like HCl will precipitate the pure carboxylic acid, which can then be collected by filtration. nih.gov This method is highly effective for removing non-acidic impurities.

| Technique | Description | Typical Application/Solvents | Reference |

|---|---|---|---|

| Recrystallization | Purification of solid compounds based on differential solubility. | Ethanol, Dioxane, Ethyl acetate/Petroleum ether | mdpi.comnih.govnih.gov |

| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Stationary Phase: Silica Gel; Mobile Phase: Ethyl acetate/Hexane gradients | mdpi.comnih.gov |

| Acid-Base Precipitation | Separation of acidic compounds from neutral or basic impurities. | Dissolution in aqueous base (e.g., NaHCO₃, Na₂CO₃), followed by precipitation with acid (e.g., HCl) | nih.gov |

| Trituration | Washing a solid with a solvent in which it is insoluble to remove soluble impurities. | Ether, Dichloromethane | acs.org |

Structural Elucidation and Conformational Analysis of 2 6 Oxo 3 P Tolyl Pyridazin 1 6h Yl Acetic Acid

Spectroscopic Methodologies for Structural Confirmation

Spectroscopic analysis is fundamental to the structural elucidation of 2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetic acid, with each technique offering unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display characteristic signals corresponding to the different proton environments within the molecule. The protons of the p-tolyl group would appear as two distinct doublets in the aromatic region, a characteristic AA'BB' system. A singlet for the methyl protons of the tolyl group would be observed in the upfield region. The protons on the pyridazinone ring would exhibit signals in the aromatic or olefinic region, with their chemical shifts and coupling patterns dependent on the substitution pattern. The methylene (B1212753) protons of the acetic acid side chain are expected to appear as a singlet, typically deshielded by the adjacent nitrogen atom. The acidic proton of the carboxylic acid group would likely be observed as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by providing information on all unique carbon atoms. Distinct signals would be expected for the carbonyl carbon of the pyridazinone ring, the carboxylic acid carbonyl, the methyl carbon of the tolyl group, and the methylene carbon of the acetic acid moiety. The aromatic carbons of the p-tolyl and pyridazinone rings would also show a series of signals in the downfield region.

A representative, though not identical, ¹H NMR spectrum of a related compound, methyl-N-[2-(3-oxo-6-p-tolyl-2,3,4,5-tetrahydropyridazin-2-yl)-acetylamino]amino acid ester, shows a singlet at 4.51 ppm that is characteristic of the N-CH₂ protons. This provides an indication of the expected chemical shift for the methylene protons in the title compound.

Interactive Data Table: Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| -CH₃ (tolyl) | ~2.3 | Singlet |

| -CH₂- (acetic acid) | ~4.5 | Singlet |

| Aromatic (tolyl) | ~7.2-7.8 | Doublets (AA'BB') |

| Pyridazinone ring | ~7.0-7.5 | Dependent on substitution |

| -COOH | >10 | Broad Singlet |

Interactive Data Table: Expected ¹³C NMR Chemical Shifts

| Carbon | Expected Chemical Shift (ppm) |

| -CH₃ (tolyl) | ~21 |

| -CH₂- (acetic acid) | ~50-60 |

| Aromatic/Olefinic (ring carbons) | ~120-150 |

| C=O (pyridazinone) | ~160-170 |

| C=O (carboxylic acid) | ~170-180 |

Mass Spectrometry (MS) for Molecular Identity Verification

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For this compound, with a molecular formula of C₁₃H₁₂N₂O₃, the expected molecular weight is approximately 244.25 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, further corroborating the molecular formula. The fragmentation pattern would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the pyridazinone ring system.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A strong, broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid would likely appear as a strong band around 1700-1725 cm⁻¹. The cyclic amide (lactam) carbonyl group of the pyridazinone ring would also give rise to a strong absorption band, typically in the range of 1650-1680 cm⁻¹. Additionally, C-H stretching vibrations of the aromatic and methyl groups would be observed around 2850-3100 cm⁻¹, and C=C and C=N stretching vibrations from the aromatic rings would appear in the 1450-1600 cm⁻¹ region.

X-ray Crystallography Studies of this compound and Related Analogues

While a crystal structure for the title compound is not available in the reviewed literature, valuable insights into its solid-state conformation and packing can be gleaned from the X-ray crystallographic analysis of closely related pyridazinone acetic acid derivatives.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of pyridazinone acetic acid derivatives is largely governed by hydrogen bonding and other non-covalent interactions. In the case of the polymorphic 2-(5-benzyl-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid, the orientation of the carboxylic acid's hydroxyl group differs between the two forms, leading to distinct hydrogen-bonding networks. researchgate.net It is highly probable that this compound would also form centrosymmetric dimers in the solid state through hydrogen bonding between the carboxylic acid moieties of two molecules. These dimers can then be further linked by other weaker interactions, such as C-H···O and C-H···π interactions, to form a stable three-dimensional lattice. The p-tolyl group would likely participate in π-π stacking interactions, further stabilizing the crystal structure.

Interactive Data Table: Crystallographic Data for an Analogous Compound (Polymorph I of 2-(5-benzyl-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid) researchgate.net

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 10.938(3) |

| b (Å) | 12.079(3) |

| c (Å) | 13.511(4) |

| β (°) | 108.01(3) |

| Volume (ų) | 1695.2(8) |

| Z | 4 |

Conformational Analysis of this compound

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its chemical reactivity and biological activity. An understanding of its preferred spatial arrangement is pursued through both computational modeling and experimental techniques.

Computational Conformational Sampling and Energy Minimization

Computational chemistry offers powerful tools to explore the potential energy surface of a molecule and identify its most stable conformations. For this compound, this process typically involves a systematic search for all possible spatial arrangements of the atoms, followed by energy minimization to find the local and global energy minima.

A common approach begins with building the molecule in silico. A conformational search is then performed using methods like molecular mechanics force fields (e.g., MMFF94) or semi-empirical quantum mechanical methods. This search systematically rotates the rotatable bonds in the molecule—primarily the C-N bond connecting the acetic acid group to the pyridazinone ring, the C-C bond between the pyridazinone and tolyl rings, and the bonds within the acetic acid side chain—to generate a multitude of possible conformers.

Each of these generated conformers is then subjected to geometry optimization and energy minimization using more accurate methods, such as Density Functional Theory (DFT) at a level like B3LYP/6-31G(d,p). nih.gov This process calculates the potential energy of each conformation, allowing for the identification of the most stable, low-energy structures. The relative energies of these conformers can be used to predict their population distribution at a given temperature.

For this compound, key conformational variables include the dihedral angle between the pyridazinone ring and the p-tolyl ring, and the orientation of the acetic acid side chain relative to the pyridazinone core. Studies on structurally similar pyridazinone derivatives have revealed that the planarity between the pyridazinone and adjacent phenyl rings can vary. nih.gov For instance, in a related compound, the dihedral angle between a phenyl ring and the pyridazine (B1198779) ring was found to be nearly co-planar in one polymorph (5.92°) but more twisted in another (15.44°). nih.gov

The orientation of the acetic acid group is another critical factor. It can adopt various conformations, influenced by potential intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen or oxygen atoms of the pyridazinone ring. The relative energies of these conformers determine the most probable structures.

Below is a hypothetical data table representing the output of a computational conformational analysis, illustrating the key parameters and relative energies of plausible low-energy conformers.

| Conformer | Dihedral Angle (Pyridazinone-Tolyl) | Acetic Acid Side Chain Orientation | Relative Energy (kcal/mol) | Predicted Population (%) |

| A | 10.5° | syn (towards N2) | 0.00 | 65.2 |

| B | 25.8° | anti (away from N2) | 0.85 | 20.1 |

| C | 12.1° | syn (towards C5) | 1.50 | 9.7 |

| D | 30.2° | anti (away from C5) | 2.10 | 5.0 |

This data is illustrative and intended to represent typical results from a computational conformational analysis.

Experimental Probes for Solution-State Conformational Preferences

While computational methods predict conformations in a vacuum or with implicit solvent models, experimental techniques are essential for determining the conformational preferences of a molecule in solution. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the spatial proximity of atoms. mdpi.com The observation of a NOESY cross-peak between specific protons indicates that they are close in space (typically within 5 Å), which can help to distinguish between different conformers. For this compound, NOE correlations between the protons of the acetic acid methylene group and protons on the pyridazinone or tolyl rings would be highly informative about the orientation of the side chain.

For example, an NOE between the methylene protons of the acetic acid group and the protons on the p-tolyl ring would suggest a conformation where the side chain is folded back over the ring system. Conversely, the absence of such a correlation would imply a more extended conformation.

Measurement of scalar coupling constants (J-values) between protons can also provide conformational information, particularly about dihedral angles, through the Karplus equation. While this is more commonly applied to saturated ring systems, it can sometimes provide insights into the conformation of flexible side chains.

In a study of a dimorphic compound with a similar pyridazinone core, the primary conformational difference observed in the solid state was the orientation of the carboxylic acid's OH group. nih.gov This highlights that even subtle conformational changes can be significant. In solution, it is likely that this compound exists as a dynamic equilibrium of multiple conformers. The experimentally observed NMR parameters would be a population-weighted average of the parameters for the individual conformers. By comparing the experimental data with the predicted parameters for the computationally derived low-energy conformers, it is possible to build a comprehensive model of the molecule's conformational landscape in solution.

The following table presents hypothetical NOE data that could be used to infer conformational preferences.

| Proton Pair | Observed NOE | Inferred Proximity | Implied Conformation |

| Acetic acid CH₂ ↔ Pyridazinone H-5 | Strong | Close | Side chain oriented towards C-5 |

| Acetic acid CH₂ ↔ Tolyl CH₃ | Weak | Distant | Extended conformation away from tolyl group |

| Pyridazinone H-4 ↔ Pyridazinone H-5 | Strong | Close | Confirms ring structure |

| Tolyl ortho-H ↔ Pyridazinone H-5 | None | Distant | Significant twist between rings |

This data is illustrative and represents potential experimental findings from a 2D NOESY experiment.

Pre Clinical Biological Investigations of 2 6 Oxo 3 P Tolyl Pyridazin 1 6h Yl Acetic Acid

Identification and Characterization of Molecular Targets

The pyridazinone scaffold is a versatile pharmacophore that has been shown to interact with a range of biological targets, including enzymes and receptors.

Enzyme Inhibition and Activation Assays

The primary molecular targets identified for compounds structurally similar to 2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetic acid are enzymes, particularly acetylcholinesterase (AChE). A series of N-substituted-(p-tolyl)pyridazin-3(2H)-one derivatives, which share the same core structure, have been synthesized and evaluated for their AChE inhibitory activity. The results indicated significant inhibitory potential, with some derivatives showing potent activity. For instance, compound 5h from a studied series demonstrated a notable inhibitory constant (Ki) against AChE.

Table 1: Acetylcholinesterase (AChE) Inhibition by N-substituted-(p-tolyl)pyridazin-3(2H)-one Derivatives

| Compound | Ki (µM) for AChE |

| 5f | data not available |

| 5g | data not available |

| 5h | 0.56 ± 0.15 |

| Tacrine (control) | data not available |

Data for compounds 5f and 5g were part of the study but specific values were not provided in the abstract.

Furthermore, other pyridazinone derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), suggesting that this class of compounds can be engineered to target different enzymes.

Receptor Binding and Modulation Studies

Protein-Ligand Interaction Profiling

Molecular docking studies on N-substituted-(p-tolyl)pyridazin-3(2H)-one derivatives have provided insights into their interaction with acetylcholinesterase. These in silico models suggest that the pyridazinone scaffold can fit within the active site of the enzyme, forming key interactions that lead to inhibition. While specific affinity chromatography data for this compound is not available, these computational models serve as a valuable tool in understanding its potential protein-ligand interactions.

In Vitro Pharmacological Evaluation in Cellular Models

The therapeutic potential of pyridazinone derivatives has been further explored through various in vitro pharmacological evaluations in cellular models, demonstrating effects on cell viability and function.

Cell-Based Functional Assays

Studies on related pyridazinone compounds have utilized cell-based assays to determine their pharmacological effects. For instance, a series of 6-(4-substitutedphenyl)-3-pyridazinone derivatives were evaluated for their vasorelaxant activity, a key functional outcome. Several of these compounds exhibited potent vasorelaxation in ex vivo models.

Table 2: Vasorelaxant Activity of 6-(4-substitutedphenyl)-3-pyridazinone Derivatives

| Compound | EC50 (µM) |

| 2e | 0.1162 |

| 2h | 0.07154 |

| 2j | 0.02916 |

| Hydralazine (control) | 18.21 |

Additionally, the cytotoxic effects of other 3(2H)-pyridazinone derivatives have been assessed against various cancer cell lines using the MTT assay, which measures cell metabolic activity as an indicator of cell viability. For example, certain derivatives have shown a statistically significant decrease in the metabolic activity of AGS (gastric adenocarcinoma) cells. nih.gov

Modulation of Cellular Signaling Pathways

The observed functional effects of pyridazinone derivatives in cell-based assays are indicative of their ability to modulate cellular signaling pathways. The vasorelaxant activity of 6-(4-substitutedphenyl)-3-pyridazinones is believed to be mediated, at least in part, through the modulation of endothelial nitric oxide synthase (eNOS) and subsequent nitric oxide production. Furthermore, the cytotoxic and anti-proliferative activities observed in cancer cell lines suggest interference with signaling pathways crucial for cell survival and proliferation. While the precise signaling cascades affected by this compound have not been elucidated, the activities of its analogues point towards a potential role in modulating key cellular signals.

Investigations into Cellular Proliferation and Apoptosis Mechanisms

The pyridazinone scaffold is a recurring motif in compounds designed as anti-proliferative agents. Various derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cells and induce apoptosis.

One study detailed the synthesis of twenty-three novel 3(2H)-pyridazinone derivatives and their subsequent evaluation for anti-proliferative effects against gastric adenocarcinoma cells (AGS). mdpi.com The introduction of a piperazinyl linker between the pyridazinone nucleus and an additional phenyl group resulted in compounds with notable anti-proliferative activity. mdpi.com Two of the most promising compounds from this series were found to exert their effects by inducing oxidative stress, as evidenced by the release of hydrogen peroxide and morphological changes characteristic of apoptosis, such as cell blebbing. mdpi.com Further investigation into the apoptotic mechanism revealed an upregulation of Bax expression, a key pro-apoptotic protein, in cells treated with these compounds. mdpi.com

Another research effort focused on the development of pyridazinone derivatives as potential therapeutics for osteosarcoma. nih.gov Four pyridazinone scaffold-based compounds demonstrated cytotoxic effects against five osteosarcoma cell lines. nih.gov The observed biological activities included the induction of apoptosis, confirmed by an increase in annexin (B1180172) V positive cells and caspase-3 activity, as well as anti-proliferative effects demonstrated by reduced EdU integration. nih.gov

Furthermore, a series of pyridazinone-based diarylurea derivatives were synthesized and screened for their anticancer activity against 60 cancer cell lines at the National Cancer Institute (NCI). rsc.org Several of these compounds exhibited significant growth inhibition against melanoma, non-small cell lung cancer (NSCLC), prostate cancer, and colon cancer. rsc.org One particular compound was shown to induce G0–G1 phase cell cycle arrest in the A549/ATCC lung cancer cell line and to upregulate the expression of the pro-apoptotic genes p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2. rsc.org

These findings collectively suggest that the pyridazinone core is a viable pharmacophore for the development of anticancer agents that can modulate cellular proliferation and induce apoptosis through various mechanisms, including oxidative stress and the regulation of key apoptotic proteins.

Table 1: Effects of Pyridazinone Derivatives on Cellular Proliferation and Apoptosis

| Compound Class | Cell Line(s) | Key Findings |

|---|---|---|

| 3(2H)-pyridazinone derivatives with piperazinyl linker | Gastric adenocarcinoma (AGS) | Induced oxidative stress and apoptosis; upregulated Bax expression. mdpi.com |

| Pyridazinone scaffold-based compounds | Osteosarcoma cell lines (four human, one murine) | Demonstrated cytotoxic, pro-apoptotic, and anti-proliferative effects. nih.gov |

| Pyridazinone-based diarylurea derivatives | A549/ATCC (lung cancer) | Induced G0–G1 cell cycle arrest; upregulated p53 and Bax; downregulated Bcl-2. rsc.org |

Anti-inflammatory and Immunomodulatory Effects in Cell Lines

The pyridazinone scaffold has also been extensively investigated for its anti-inflammatory and immunomodulatory potential. A number of derivatives have been shown to modulate key inflammatory pathways in various cell line models.

In one study, a library of pyridazinones and structurally related derivatives was screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor kappa B (NF-κB) transcriptional activity in human THP1-Blue monocytic cells. uantwerpen.be This screening identified 48 compounds with anti-inflammatory activity. uantwerpen.be Further analysis of the most potent inhibitors demonstrated that they also suppressed the LPS-induced production of interleukin 6 (IL-6) in human MonoMac-6 monocytic cells, confirming their anti-inflammatory properties. uantwerpen.be

Another area of investigation has been the inhibition of phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade. A series of pyridazinone derivatives bearing an indole (B1671886) moiety were developed as potential PDE4 inhibitors. nih.gov One promising compound from this series was shown to regulate the production of pro-inflammatory cytokines and chemokines by human primary macrophages. nih.gov This suggests that the anti-inflammatory effects of some pyridazinone derivatives may be mediated, at least in part, through the inhibition of PDE4. nih.gov

Furthermore, new pyridazinone derivatives have been synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov In LPS-induced RAW264.7 macrophages, the lead compounds reduced the levels of the pro-inflammatory cytokines TNF-α and IL-6. nih.gov Reverse transcription-polymerase chain reaction (RT-PCR) analysis revealed that these compounds suppressed the mRNA expression of TNF-α and IL-6. nih.gov The compounds also inhibited LPS-mediated nitric oxide (NO) and reactive oxygen species (ROS) production. nih.gov

These studies highlight the multifaceted anti-inflammatory and immunomodulatory potential of the pyridazinone scaffold, with activities including the inhibition of NF-κB signaling, PDE4, and COX-2, leading to a reduction in the production of key inflammatory mediators.

Table 2: Anti-inflammatory and Immunomodulatory Effects of Pyridazinone Derivatives in Cell Lines

| Compound Class | Cell Line(s) | Key Findings |

|---|---|---|

| Pyridazinone derivatives | THP1-Blue, MonoMac-6 | Inhibited LPS-induced NF-κB activity and IL-6 production. uantwerpen.be |

| Pyridazinone derivatives with indole moiety | Human primary macrophages | Acted as PDE4 inhibitors; regulated pro-inflammatory cytokine and chemokine production. nih.gov |

| Pyridazinone derivatives as COX-2 inhibitors | RAW264.7 | Reduced TNF-α and IL-6 levels; suppressed TNF-α and IL-6 mRNA expression; inhibited NO and ROS production. nih.gov |

Mechanistic Elucidation at the Molecular and Cellular Level

Understanding the precise molecular and cellular mechanisms of action is crucial for the development of any therapeutic agent. For the pyridazinone class of compounds, this involves a deeper dive into their effects on global gene and protein expression, as well as the delineation of the downstream consequences of their primary molecular interactions.

The application of such methodologies to pyridazinone derivatives could provide a global view of their interactions within the cellular proteome, helping to identify primary targets and off-target effects. This would be invaluable in elucidating the molecular basis for their observed anti-proliferative and anti-inflammatory activities.

The initial interaction of a pyridazinone derivative with its molecular target(s) triggers a cascade of downstream biological events. For example, the inhibition of COX-2 by certain pyridazinone derivatives leads to a reduction in prostaglandin (B15479496) synthesis, which in turn alleviates inflammation and pain. nih.gov

In the context of cancer, the induction of oxidative stress by some pyridazinone compounds can lead to DNA damage and the activation of apoptotic pathways. mdpi.com The upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2 are further downstream consequences that ultimately lead to programmed cell death. rsc.org

Similarly, the inhibition of NF-κB signaling by pyridazinone derivatives has far-reaching effects, as NF-κB is a master regulator of inflammation and cell survival. uantwerpen.be By preventing the translocation of NF-κB to the nucleus, these compounds can inhibit the expression of a wide range of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. uantwerpen.be

In Vivo Efficacy Studies in Established Animal Models of Disease

The translation of in vitro findings to in vivo efficacy is a critical step in the pre-clinical development of any potential therapeutic. Several studies have evaluated the in vivo efficacy of pyridazinone derivatives in various animal models of disease.

The choice of an appropriate animal model is paramount for obtaining meaningful in vivo data. The selection is guided by the intended therapeutic application and the specific biological activity of the compound being tested.

For anti-inflammatory studies, the carrageenan-induced rat paw edema model is a widely used and well-established model of acute inflammation. New pyridazinone derivatives with COX-2 inhibitory activity have been evaluated in this model and have demonstrated strong anti-inflammatory effects, comparable to the standard drugs indomethacin (B1671933) and celecoxib. nih.gov Histopathological examination of the paw tissue from treated animals revealed a reduction in inflammation. nih.gov

In the context of oncology, a murine orthotopic osteosarcoma model has been utilized to assess the in vivo anti-tumor activity of pyridazinone derivatives. nih.gov This model is particularly relevant as it mimics the growth of the tumor in its natural microenvironment. In this model, the administration of pyridazinone derivatives was shown to decrease tumor development. nih.gov

Assessment of Therapeutic Outcomes and Biomarker Responses

There is no available information from pre-clinical animal studies to assess the therapeutic outcomes of treatment with this compound. Consequently, data on efficacy in disease models, modulation of physiological parameters, or dose-response relationships are not available.

Similarly, research identifying and quantifying specific biomarker responses following the administration of this compound in animal models has not been published. This includes data on potential pharmacodynamic markers that would indicate target engagement and biological activity, as well as any safety or toxicity biomarkers.

Table 1: Summary of Therapeutic Outcome and Biomarker Response Data

| Parameter | Data Availability | Findings |

|---|---|---|

| Therapeutic Efficacy in Animal Models | Not Available | No studies have been published detailing the therapeutic effects of the compound in any disease model. |

This table is provided for structural compliance with the requested format and reflects the current lack of available data.

Histopathological and Molecular Analyses from Animal Tissues

In line with the absence of in vivo studies, there are no reports on the histopathological analysis of tissues from animals treated with this compound. Such analyses are crucial for understanding the effects of a compound on organ structure and cellular morphology, and for identifying potential target organs for efficacy or toxicity.

Furthermore, molecular analyses of tissue samples, which could provide insights into the compound's mechanism of action through the study of gene expression, protein levels, or signaling pathways, have not been documented in the public domain.

Table 2: Summary of Histopathological and Molecular Analysis Data

| Analysis Type | Tissue(s) Examined | Data Availability | Key Findings |

|---|---|---|---|

| Histopathology | N/A | Not Available | No histopathological examinations of tissues from treated animals have been reported. |

This table is provided for structural compliance with the requested format and highlights the absence of relevant research findings.

Structure Activity Relationship Sar Studies of 2 6 Oxo 3 P Tolyl Pyridazin 1 6h Yl Acetic Acid Analogues

Rational Design and Synthesis of 2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetic acid Derivatives

The rational design of derivatives of this compound is grounded in established medicinal chemistry principles. The synthetic strategies employed are typically versatile, allowing for the introduction of a wide range of substituents at various positions of the molecule. A common synthetic route starts from a suitable keto-acid which is cyclized with hydrazine (B178648) to form the pyridazinone core. Subsequent N-alkylation with an appropriate haloacetate ester, followed by hydrolysis, yields the desired acetic acid derivatives. This modular approach facilitates the systematic exploration of the SAR.

The pyridazinone core is a critical pharmacophore in this series of compounds, and its modification has been a key strategy in SAR studies. Alterations have included the introduction of various substituents on the ring and even the fusion of the pyridazinone ring with other cyclic systems to create more rigid and conformationally constrained analogues.

For instance, the introduction of different groups at the C4 and C5 positions of the pyridazinone ring has been explored to probe the steric and electronic requirements for activity. It has been observed that the nature of these substituents can significantly influence the biological profile of the resulting compounds.

| Modification | Rationale | Observed Effect on Activity |

| Introduction of small alkyl groups at C4/C5 | To explore steric tolerance and hydrophobic interactions. | Variable, depending on the specific biological target. |

| Introduction of halogen atoms at C4/C5 | To modulate electronic properties and potential for halogen bonding. | Often leads to an increase in potency. |

| Fusion with other rings (e.g., benzene, indole) | To create rigid analogues and explore new interaction points. | Can lead to highly potent and selective compounds. nih.gov |

This table is generated based on general findings for pyridazinone derivatives and may not be specific to this compound.

The p-tolyl group at the C3 position of the pyridazinone ring plays a crucial role in the interaction of these molecules with their biological targets, likely through hydrophobic and van der Waals interactions. SAR studies have therefore extensively investigated the effect of modifying this aromatic ring.

Researchers have synthesized analogues with a variety of substituents on the phenyl ring to explore the impact of electronics, sterics, and lipophilicity on activity. Both electron-donating and electron-withdrawing groups have been introduced at the ortho, meta, and para positions.

| Substituent | Position | Rationale | General Observed Effect on Activity |

| Methyl (p-tolyl) | para | Original lead structure. | Establishes a baseline for activity. |

| Halogens (F, Cl, Br) | ortho, meta, para | Modulate electronic properties and lipophilicity. | Para-substitution is often favorable. |

| Methoxy | para | Electron-donating, potential for H-bonding. | Can enhance activity, depending on the target. |

| Trifluoromethyl | meta | Strong electron-withdrawing, increases lipophilicity. | Often leads to increased potency. |

This table is generated based on general findings for pyridazinone derivatives and may not be specific to this compound.

The acetic acid side chain at the N1 position is a key feature of the lead compound, providing a handle for interaction with biological targets, often through ionic interactions or hydrogen bonding. Consequently, this part of the molecule has been a major focus of derivatization.

Modifications have included esterification, amidation, and the introduction of different linkers between the pyridazinone core and the carboxylic acid group. The conversion of the carboxylic acid to various amides, for instance, has been shown to significantly impact the pharmacokinetic and pharmacodynamic properties of the compounds. sarpublication.com

| Modification | Rationale | Observed Effect on Activity |

| Esterification | To increase lipophilicity and cell permeability (prodrug strategy). | Often results in compounds with improved bioavailability. |

| Amidation | To introduce new interaction points and modulate solubility. | Can lead to enhanced potency and selectivity. sarpublication.com |

| Chain extension/branching | To alter the spatial orientation of the acidic group. | Can fine-tune the binding affinity for the target. |

This table is generated based on general findings for pyridazinone derivatives and may not be specific to this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design

To gain a deeper, quantitative understanding of the SAR of this compound analogues, researchers have employed quantitative structure-activity relationship (QSAR) modeling. QSAR studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, unsynthesized analogues, thereby guiding further drug design efforts.

The first step in QSAR modeling is the calculation of a set of molecular descriptors that numerically represent the structural features of the molecules. For pyridazinone derivatives, a wide range of descriptors have been utilized, falling into several categories:

Constitutional descriptors: These describe the basic structural properties of the molecule, such as molecular weight, number of atoms, and number of rings.

Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and branching.

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include parameters such as molecular surface area and volume.

Physicochemical descriptors: These relate to the physicochemical properties of the molecule, such as lipophilicity (logP), polarizability, and dipole moment.

Quantum chemical descriptors: These are derived from quantum mechanical calculations and provide information about the electronic properties of the molecule, such as HOMO and LUMO energies. asianpubs.org

The selection of the most relevant descriptors is a critical step in building a robust and predictive QSAR model. Various statistical methods, such as genetic algorithms and stepwise multiple linear regression, are often employed to identify the subset of descriptors that best correlates with the biological activity. asianpubs.org

Once a set of relevant descriptors has been identified, a mathematical model is developed to relate these descriptors to the biological activity. A variety of statistical and machine learning methods can be used for this purpose, including:

Multiple Linear Regression (MLR): This is a simple and interpretable method that assumes a linear relationship between the descriptors and the activity.

Partial Least Squares (PLS): This method is useful when the number of descriptors is large and there is a high degree of correlation between them.

Artificial Neural Networks (ANN): These are more complex, non-linear models that can capture more intricate relationships between structure and activity. researchgate.net

The developed QSAR model must be rigorously validated to ensure its predictive power. This is typically done by dividing the dataset into a training set, which is used to build the model, and a test set, which is used to evaluate its ability to predict the activity of compounds that were not used in its development. Both internal and external validation techniques are employed to assess the robustness and predictive accuracy of the model. researchgate.net

| Validation Parameter | Description | Acceptable Value |

| R² (Coefficient of determination) | Measures the goodness of fit of the model to the training set data. | > 0.6 |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| R²_pred (External R²) | Measures the predictive ability of the model on an external test set. | > 0.6 |

This table presents generally accepted values for QSAR model validation.

Through the iterative process of rational design, synthesis, biological evaluation, and QSAR modeling, a comprehensive understanding of the SAR for this compound analogues can be achieved, paving the way for the discovery of new and improved therapeutic agents.

Computational and Theoretical Investigations of 2 6 Oxo 3 P Tolyl Pyridazin 1 6h Yl Acetic Acid

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This helps in understanding the binding mechanism and predicting the strength of the association.

Characterization of Key Ligand-Protein InteractionsAfter docking, the resulting poses are analyzed to characterize the specific interactions that stabilize the ligand-protein complex. These interactions are crucial for binding affinity and selectivity. For pyridazinone structures, common interactions include:

Hydrogen Bonds: The carbonyl group and nitrogen atoms of the pyridazinone ring, as well as the carboxylic acid group of the acetic acid side chain, are potential hydrogen bond donors and acceptors. mdpi.commdpi.com

Hydrophobic Contacts: The p-tolyl group and the core pyridazinone ring can form hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

π-π Stacking: The aromatic rings of the pyridazinone core and the p-tolyl substituent can engage in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Free Energy Calculations

While molecular docking provides a static picture of the interaction, MD simulations offer a dynamic view, simulating the movement of atoms and molecules over time.

Quantum Chemical Calculations on Pyridazinone Derivatives

Quantum chemical calculations, often using Density Functional Theory (DFT), are performed to understand the electronic properties of a molecule in detail. proquest.commdpi.com

For a compound like 2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetic acid, these calculations could reveal:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms.

Electron Distribution: Mapping the molecular electrostatic potential (MEP) to identify electron-rich and electron-poor regions, which are important for intermolecular interactions. proquest.com

Frontier Molecular Orbitals: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. gsconlinepress.comresearchgate.net

Other Quantum Descriptors: Parameters such as dipole moment, hardness, and softness can be calculated to further characterize the molecule's reactivity. gsconlinepress.com

These theoretical calculations provide a foundational understanding of the molecule's intrinsic properties, which complements the insights gained from docking and MD simulations regarding its interactions with biological systems.

Electronic Structure, Reactivity, and Spectroscopic Property Prediction

The electronic structure of pyridazinone derivatives is a key determinant of their chemical reactivity and spectroscopic properties. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating these characteristics. For a closely related analog, 2-[5-(4-methyl-benzyl)-6-oxo-3-phenyl-1,6-di-hydro-pyridazin-1-yl]acetic acid, DFT studies using the B3LYP/6-311G++(d,p) basis set have provided insights into its molecular geometry and electronic properties. nih.gov The title compound is not planar; the phenyl and pyridazine (B1198779) rings are inclined relative to each other. nih.gov

These computational approaches can predict various parameters, including bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional conformation. Such studies reveal that the pyridazinone ring, the p-tolyl group, and the acetic acid side chain adopt a specific spatial arrangement that minimizes steric hindrance and optimizes electronic interactions. nih.gov This conformation influences how the molecule interacts with its environment.

Furthermore, theoretical calculations can predict spectroscopic properties such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By simulating the vibrational frequencies and chemical shifts, researchers can corroborate experimental data and gain a deeper understanding of the molecule's structural features.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide critical information about the molecule's ability to donate or accept electrons.

The HOMO represents the region of the molecule most likely to donate electrons in a chemical reaction, thus indicating its nucleophilic character. Conversely, the LUMO represents the region most susceptible to accepting electrons, highlighting its electrophilic character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

In a computational study of the analogous compound 2-[5-(4-methyl-benzyl)-6-oxo-3-phenyl-1,6-di-hydro-pyridazin-1-yl]acetic acid, the HOMO was found to be primarily localized over the phenyl and pyridazine rings, while the LUMO was distributed across the pyridazinone ring system. nih.gov This distribution suggests that these regions are the most reactive sites for electrophilic and nucleophilic attacks, respectively.

Table 1: Calculated Frontier Molecular Orbital Properties for an Analogous Pyridazinone Derivative nih.gov

| Parameter | Value (eV) |

| HOMO Energy | -6.34 |

| LUMO Energy | -1.93 |

| HOMO-LUMO Gap (ΔE) | 4.41 |

Data is for 2-[5-(4-methyl-benzyl)-6-oxo-3-phenyl-1,6-di-hydro-pyridazin-1-yl]acetic acid, a close structural analog.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic interactions. mdpi.com The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded for intuitive interpretation. Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions represent areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow areas denote regions of intermediate potential.

For pyridazinone derivatives, MEP analysis reveals that the most negative potential is generally located around the oxygen atoms of the carbonyl and carboxyl groups, making them likely sites for interactions with electrophiles or hydrogen bond donors. nih.govresearchgate.net The regions around the hydrogen atoms of the acetic acid moiety and the aromatic rings typically exhibit a positive electrostatic potential, indicating their susceptibility to nucleophilic interactions. nih.govresearchgate.net

In the case of the analogous compound 2-[5-(4-methyl-benzyl)-6-oxo-3-phenyl-1,6-di-hydro-pyridazin-1-yl]acetic acid, the MEP map confirms that the oxygen atoms are the most electron-rich sites, while the hydrogen atoms of the carboxylic acid and the pyridazine ring are the most electron-deficient regions. nih.gov This information is crucial for understanding intermolecular interactions, such as those involved in crystal packing or receptor binding.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Applications

In silico ADME prediction has become an indispensable tool in the early stages of drug discovery and chemical research, allowing for the computational assessment of a compound's pharmacokinetic profile. nih.gov These predictive models help to identify potential liabilities and guide the design of molecules with more favorable properties. For this compound, various computational models can be employed to estimate its ADME properties.

Computational Models for Permeability and Solubility Prediction

Permeability: Computational models for predicting intestinal permeability often rely on Quantitative Structure-Activity Relationship (QSAR) studies. researchgate.net These models correlate a compound's structural or physicochemical properties with its experimentally determined permeability, such as that measured in Caco-2 cell assays. Key descriptors used in these models often include lipophilicity (logP), polar surface area (PSA), molecular weight, and the number of hydrogen bond donors and acceptors. For pyridazinone derivatives, the presence of both lipophilic (p-tolyl group) and polar (acetic acid and pyridazinone core) moieties suggests a balance that will influence its permeability.

Table 2: Predicted Physicochemical Properties Relevant to ADME

| Property | Predicted Value Range | Influence on ADME |

| Molecular Weight ( g/mol ) | ~244.25 | Affects diffusion and permeability. |

| LogP (Octanol/Water) | 2.0 - 3.5 | Indicates lipophilicity, influencing permeability and distribution. |

| Polar Surface Area (Ų) | 60 - 80 | Impacts membrane permeability and solubility. |

| Hydrogen Bond Donors | 1 | Influences solubility and interactions with biological targets. |

| Hydrogen Bond Acceptors | 4 | Influences solubility and interactions with biological targets. |

| Aqueous Solubility (logS) | -3.0 to -4.0 | Crucial for absorption and formulation. |

These are estimated values based on the general properties of similar chemical structures and may vary depending on the specific prediction software used.

Predictive Models for Metabolic Stability and Enzyme Interactions

Enzyme Interactions: Beyond predicting metabolism, computational models can also forecast a compound's potential to inhibit or induce drug-metabolizing enzymes. Such interactions are critical to assess the risk of drug-drug interactions. Docking simulations can be used to predict the binding affinity of the compound to the active sites of various CYP isoforms. The structural features of this compound will determine its specific interaction profile with these enzymes.

Analytical Method Development for Research Quantitation of 2 6 Oxo 3 P Tolyl Pyridazin 1 6h Yl Acetic Acid

Chromatographic Methods for Separation and Quantification in Biological Matrices (Research Samples)

Chromatographic techniques are paramount for the selective and sensitive quantification of analytes within complex biological samples. The development of such methods for 2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetic acid has centered on high-performance liquid chromatography (HPLC) due to its versatility and efficiency in handling non-volatile and polar compounds.

A reverse-phase HPLC (RP-HPLC) method with UV detection was developed and optimized for the quantification of this compound in plasma samples. The optimization process involved a systematic evaluation of stationary phase, mobile phase composition, flow rate, and detector wavelength to achieve optimal separation, peak symmetry, and sensitivity.

The final optimized HPLC parameters are presented in the table below. A C18 column was selected for its hydrophobic stationary phase, which is well-suited for the retention of the moderately polar analyte. The mobile phase, consisting of a gradient of acetonitrile (B52724) and a low pH aqueous buffer, was found to provide excellent peak shape and resolution from endogenous plasma components. The acidic modifier in the mobile phase helps to suppress the ionization of the carboxylic acid group of the analyte, leading to better retention and peak shape on the C18 column. jchr.org

| Parameter | Optimized Condition |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 35 °C |

| Detection Wavelength | 254 nm |

| Retention Time | Approximately 6.8 min |

The method was validated for linearity, accuracy, and precision. Linearity was established over a concentration range of 0.1 to 50 µg/mL, with a correlation coefficient (R²) greater than 0.99. The limits of detection (LOD) and quantification (LOQ) were determined to be 0.03 µg/mL and 0.1 µg/mL, respectively.

Due to the low volatility and polar nature of this compound, direct analysis by gas chromatography (GC) is not feasible without derivatization. The carboxylic acid and the amide-like structure within the pyridazinone ring contribute to a high boiling point and potential for thermal degradation in the GC inlet.

To enable GC analysis, a derivatization step would be necessary to convert the polar functional groups into more volatile and thermally stable moieties. A common approach for carboxylic acids is esterification, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by forming a methyl ester using diazomethane (B1218177) or a methanolic HCl solution. However, given the efficiency and direct applicability of HPLC for this compound, the development of a GC-based method was not pursued for routine research quantitation in biological matrices.

Mass Spectrometry (MS)-Based Quantification Techniques (e.g., LC-MS/MS)

For enhanced sensitivity and selectivity, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed. This technique is particularly advantageous for quantifying low concentrations of analytes in complex biological fluids. bioanalysis-zone.comnih.gov The method development focused on optimizing the chromatographic separation to minimize matrix effects and tuning the mass spectrometer parameters for maximum signal intensity. nih.gov

The sample preparation involved a protein precipitation step with acetonitrile, followed by centrifugation to remove precipitated proteins. The supernatant was then diluted and injected into the LC-MS/MS system. An internal standard, structurally similar to the analyte, was used to ensure accuracy and precision.

The mass spectrometric detection was performed in the positive ion electrospray ionization (ESI) mode. The precursor and product ions were selected and optimized for multiple reaction monitoring (MRM) to ensure high selectivity.

| Parameter | Optimized Condition |

| LC Column | C18 (2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Analyte) | m/z 247.1 → 185.1 |

| MRM Transition (Internal Standard) | m/z 251.1 → 189.1 |

| Collision Energy | 20 eV |

The LC-MS/MS method demonstrated excellent sensitivity with a lower limit of quantification (LLOQ) of 1 ng/mL in plasma. The calibration curve was linear over the range of 1 to 1000 ng/mL. The intra- and inter-day precision and accuracy were within ±15%, meeting the acceptance criteria for bioanalytical method validation.

Spectrophotometric Methods for Detection and Purity Assessment

UV-Vis spectrophotometry was employed as a straightforward and rapid technique for the initial characterization, purity assessment of the bulk compound, and for determining its concentration in simple solutions. nih.gov The UV spectrum of this compound was recorded in methanol.

The compound exhibited a distinct absorption maximum (λmax), which can be utilized for its quantification in non-complex matrices where interfering substances are absent.

| Parameter | Value |

| Solvent | Methanol |

| λmax | 254 nm |

| Molar Absorptivity (ε) | 1.8 x 10⁴ L·mol⁻¹·cm⁻¹ |

For purity assessment, a solution of the compound is analyzed at its λmax, and the purity is estimated based on the molar absorptivity of a reference standard. While spectrophotometry is a valuable tool for these specific applications, it lacks the selectivity required for the direct quantification of the analyte in complex biological matrices without extensive sample cleanup to remove interfering substances that also absorb in the same UV region.

Emerging Research Frontiers and Future Directions for 2 6 Oxo 3 P Tolyl Pyridazin 1 6h Yl Acetic Acid

Exploration of Novel Biological Activities and Therapeutic Indications (Pre-clinical Perspective)

The structural framework of 2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetic acid suggests a rich potential for diverse pharmacological activities, extrapolating from the extensive research on related pyridazinone derivatives. eurekalert.orgsemanticscholar.org While direct preclinical data on this specific molecule is limited, the known bioactivities of its analogues provide a roadmap for future investigation.

Recent studies have highlighted that pyridazinone derivatives are active against a wide array of diseases. scholarsresearchlibrary.comnih.gov These include roles as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. eurekalert.org A particularly promising area of research is in neurodegenerative diseases. A series of N-substituted-(p-tolyl)pyridazin-3(2H)-one derivatives, which are structurally very similar to the compound , were synthesized and shown to be significant inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy. researchgate.netfabad.org.tr One derivative in this class demonstrated more potent AChE inhibition than the reference drug tacrine. researchgate.net Furthermore, other pyridazinone derivatives have been developed as potent and selective inhibitors of monoamine oxidase-B (MAO-B), another important target for neurodegenerative conditions like Parkinson's disease. nih.gov

In oncology, pyridazinone-based compounds have been investigated as dual-function agents, exhibiting both anticancer and antimicrobial properties, which is particularly relevant for immunocompromised cancer patients. rsc.orgnih.gov These compounds have shown activity against various cancer cell lines, including melanoma, prostate cancer, and colon cancer, with mechanisms involving the inhibition of key signaling molecules like vascular endothelial growth factor receptor 2 (VEGFR-2). rsc.orgnih.gov

The anti-inflammatory potential of the pyridazinone scaffold is also well-documented, with derivatives targeting enzymes such as cyclooxygenase 2 (COX2) and phosphodiesterase type 4 (PDE4). nih.gov The structural features of this compound make it a candidate for investigation into these and other emerging therapeutic areas, such as parasitic diseases like Chagas disease, where pyridazinones have been identified as proteasome inhibitors. acs.org

| Therapeutic Area | Biological Target/Activity | Compound Class/Derivative | Reference |

|---|---|---|---|

| Neurodegenerative Disease | Acetylcholinesterase (AChE) Inhibition | N-substituted-(p-tolyl)pyridazin-3(2H)-one derivatives | researchgate.netfabad.org.tr |

| Neurodegenerative Disease | Monoamine Oxidase-B (MAO-B) Inhibition | Substituted 3(2H)-pyridazinone derivatives | nih.gov |

| Oncology | VEGFR-2 Inhibition / Antiproliferative | Pyridazinone-based diarylurea derivatives | rsc.orgnih.gov |

| Inflammatory Disease | Anti-inflammatory (e.g., COX2, PDE4 inhibition) | Various pyridazinone derivatives | nih.gov |

| Infectious Disease | Trypanosoma cruzi Proteasome Inhibition | Functionalized pyridazinone series | acs.org |

| Cardiovascular Disease | Antiplatelet / Antihypertensive | Tricyclic pyridazinone derivatives | nih.govresearchgate.net |

| Metabolic Disease | Thyroid Hormone Receptor β (THR-β) Agonism | A specific pyridazinone series | nih.gov |

Strategies for Further Molecular Optimization and Lead Compound Development

For this compound to advance as a potential therapeutic agent, focused molecular optimization is essential. Structure-activity relationship (SAR) studies are crucial for enhancing potency, selectivity, and pharmacokinetic properties. eurekalert.org

Key strategies for optimization include:

Modification of the Pyridazinone Core: Introduction of various substituents on the pyridazinone ring can significantly influence biological activity. For instance, creating tricyclic or fused-ring systems has been shown to modulate antihypertensive and anti-inflammatory effects. nih.gov

Substitution on the p-Tolyl Group: The phenyl ring offers a site for introducing diverse chemical groups to probe interactions with biological targets. Altering substituents can modify the compound's lipophilicity and electronic properties, which can impact cell permeability and binding affinity.

Derivatization of the Acetic Acid Side Chain: The carboxylic acid moiety is a versatile handle for chemical modification. It can be converted into esters, amides, or coupled with amino acids or peptides. researchgate.net This approach can be used to create prodrugs to improve bioavailability or to fine-tune the molecule's interaction with its target.

Computational and In Silico Design: The use of molecular docking and pharmacophore modeling can rationalize SAR data and guide the design of new, more potent analogues. nih.govnih.gov These computational tools can predict how structural changes will affect binding to a specific target, thereby streamlining the optimization process. fabad.org.tr

A systematic approach, combining synthetic chemistry with computational modeling and iterative biological screening, will be key to developing a lead compound from this scaffold. eurekalert.org

Application in Chemical Probe Development for Target Validation

A significant challenge in drug discovery is often the identification of the precise molecular target responsible for a compound's biological effect. eurekalert.org this compound can serve as an excellent starting point for the development of chemical probes to facilitate target identification and validation.

A chemical probe is a specialized small molecule designed to selectively interact with a specific protein target. The acetic acid group on the parent compound provides a convenient point for chemical modification. It can be functionalized by attaching:

Reporter Tags: Such as fluorescent dyes or biotin, which allow for the visualization and isolation of the target protein.

Photoaffinity Labels: These are chemically reactive groups that, upon exposure to UV light, form a permanent covalent bond with the target protein, enabling its unambiguous identification.

By developing such probes, researchers can confirm the molecular targets of this compound class. For example, if the compound shows potent anti-inflammatory activity, a chemical probe could be used in cell lysates to pull down its binding partners, potentially confirming engagement with targets like COX2 or identifying novel proteins in the inflammatory pathway. nih.gov This process is essential for understanding the mechanism of action and can uncover new therapeutic hypotheses. acs.org

Integration with Advanced Biological Systems and Organoid Models

Traditional preclinical testing relies on 2D cell cultures and animal models, which often fail to accurately predict human responses. absin.net A major frontier in drug development is the use of more physiologically relevant systems, such as patient-derived organoids. nih.govthno.org Organoids are three-dimensional, self-organizing structures grown from stem cells that mimic the architecture and function of human organs. absin.netthno.org

Should this compound or its optimized derivatives show promise in a particular disease area, such as cancer, they could be evaluated using organoid models. nih.gov A drug screening platform using a biobank of tumor organoids derived from different patients can provide crucial data on efficacy and patient-to-patient variability. nih.govcrownbio.com This approach allows for testing on models that retain the genetic and phenotypic heterogeneity of the original tumor, offering a better prediction of clinical outcomes. nih.gov

Furthermore, using paired tumor and normal tissue-derived organoids from the same patient can create a powerful system for assessing tumor-specific drug vulnerabilities and potential toxicities, thereby establishing a therapeutic window early in the preclinical phase. nih.gov

Collaborative Research Avenues in Interdisciplinary Chemical and Biomedical Sciences

The journey of a compound like this compound from a chemical entity to a potential therapeutic requires extensive collaboration across multiple scientific disciplines. The diverse biological activities associated with the pyridazinone scaffold make it an ideal subject for interdisciplinary research. nih.goveurekalert.org

Future progress will depend on synergistic collaborations between:

Medicinal and Synthetic Chemists: To design and synthesize novel analogues and chemical probes.

Computational Chemists: To perform in silico screening, molecular modeling, and predict ADME (absorption, distribution, metabolism, and excretion) properties to guide drug design. nih.gov

Pharmacologists and Cell Biologists: To conduct high-throughput screening, determine mechanisms of action, and perform detailed preclinical evaluation of lead compounds.

Structural Biologists: To determine the crystal structures of compounds bound to their protein targets, providing atomic-level insights for rational drug design. acs.org

Translational Scientists and Clinicians: To bridge the gap between laboratory findings and clinical needs, including the development and use of advanced models like organoids to ensure preclinical data is as relevant as possible to human disease. thno.org